2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

Description

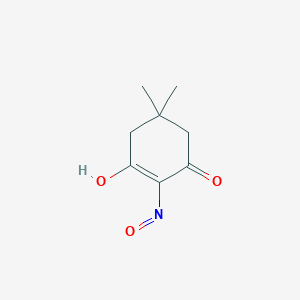

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-2-nitrosocyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2)3-5(10)7(9-12)6(11)4-8/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBQMCZCOQKTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)N=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxyimino 5,5 Dimethylcyclohexane 1,3 Dione and Its Precursors

Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (B117516) (Dimedone)

The production of dimedone is a classic example of tandem reactions in organic synthesis, typically involving the formation of carbon-carbon bonds to construct the cyclic dione (B5365651) framework.

The most established method for synthesizing dimedone involves a sequence initiated by a Michael addition reaction. This process typically uses mesityl oxide, an α,β-unsaturated ketone, and a malonic ester, such as diethyl malonate, as the starting materials. The reaction is base-catalyzed, with sodium ethoxide being a common choice for the base.

The sequence unfolds as follows:

Michael Addition : The enolate of diethyl malonate, generated by the base, acts as a nucleophile and attacks the β-carbon of mesityl oxide. This 1,4-conjugate addition forms an intermediate adduct.

Intramolecular Claisen Condensation : The newly formed intermediate then undergoes an intramolecular cyclization via a Dieckmann or Claisen condensation.

Saponification and Decarboxylation : The resulting cyclic β-keto ester is subsequently hydrolyzed (saponification) and then decarboxylated upon heating in the presence of acid to yield the final product, dimedone.

This one-pot synthesis is highly efficient, combining multiple transformations to build the target molecule from simple, acyclic precursors.

In a typical laboratory setting, the synthesis is carried out by slowly adding a mixture of mesityl oxide and diethyl malonate to a solution of sodium ethoxide in ethanol. The reaction mixture is then heated under reflux to drive the condensation and cyclization steps to completion. After the initial reaction, the product is worked up through hydrolysis and decarboxylation, often requiring acidic conditions and further heating, to yield crude dimedone, which can then be purified by recrystallization.

To improve the efficiency, yield, and environmental footprint of dimedone synthesis, various catalytic approaches have been explored. Phase-transfer catalysis (PTC) has emerged as a valuable technique. PTC facilitates the reaction between reactants in different phases (e.g., a solid base and organic reactants) by using a catalyst, such as a quaternary ammonium (B1175870) salt, to transport the anionic nucleophile into the organic phase.

Studies have demonstrated the use of catalysts like benzyltriethylammonium chloride under solid-liquid phase-transfer conditions with solid potassium carbonate as the base. This method can lead to high yields of the intermediate product from the reaction of mesityl oxide and diethyl malonate. Another approach involves the use of KF/Al2O3 as a solid base catalyst, which promotes the Michael addition followed by an intramolecular aldol (B89426) condensation, cyclization, and dehydration to form a related cyclohexenone precursor.

Table 1: Comparison of Catalytic Approaches in Dimedone Precursor Synthesis

| Catalyst System | Base | Reactants | Key Reaction Type | Yield | Reference |

| Benzyltriethylammonium chloride | Solid K₂CO₃ | Mesityl oxide, Diethyl malonate | Michael Addition (PTC) | High | |

| KF/Al₂O₃ | Solid KF/Al₂O₃ | Mesityl oxide, Acetylacetone | Michael-Aldol Sequence | 93% |

Formation of the Hydroxyimino Moiety: Synthesis of 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione

The conversion of dimedone to its 2-hydroxyimino derivative involves the introduction of an oxime functional group at the C2 position, which is activated by the two adjacent carbonyl groups.

The synthesis of this compound is typically achieved by reacting dimedone with a nitrosating agent in an acidic medium. A common and effective method involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of an acid like acetic acid or hydrochloric acid. This in situ generation of nitrous acid (HNO₂) leads to the formation of the oxime.

Alternatively, the reaction can be performed using hydroxylamine (B1172632) hydrochloride. In this case, the nucleophilic nitrogen of hydroxylamine (NH₂OH) directly attacks one of the carbonyl carbons of the β-dicarbonyl system of dimedone.

The mechanism for the formation of this compound from dimedone using nitrous acid proceeds through several key steps:

Enolization : Dimedone, a 1,3-dione, exists in equilibrium with its enol form. This enolization is acid-catalyzed and makes the C2 carbon nucleophilic.

Nitrosation : The enol form attacks the electrophilic nitrosyl cation (NO⁺) or a related species generated from nitrous acid. This results in the formation of a C-nitroso intermediate, 2-nitroso-5,5-dimethylcyclohexane-1,3-dione.

Tautomerization : The C-nitroso compound is unstable and rapidly tautomerizes to the more stable oxime form, this compound.

This tautomerization from the nitroso intermediate to the oxime is a characteristic reaction of α-nitroso ketones. The resulting oxime is a stable, crystalline solid.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the meticulous control of reaction conditions to maximize product yield and purity. The primary method involves the electrophilic nitrosation of the dimedone precursor. Key parameters that are typically optimized include the choice of nitrosating agent, solvent, temperature, and acid catalyst.

Research into the nitrosation of active methylene (B1212753) groups, such as the one present in dimedone, has identified several critical factors that influence the reaction's outcome. The reaction is commonly performed at low temperatures, often between 0 and 5 °C, to ensure the stability of the nitrosating agent, particularly when nitrous acid is generated in situ, and to control the exothermic nature of the reaction.

The choice of acid is another crucial variable. While strong mineral acids like HCl are effective, organic acids such as acetic acid can also serve as both a catalyst and a solvent, providing a homogenous reaction medium. researchgate.net The concentration and stoichiometry of the acid must be carefully balanced; optimal nitrosation often occurs in a specific pH range, typically between pH 3 and 4, as this balances the formation of the active nitrosating species with the availability of the nucleophilic enol or enolate form of the dione. oregonstate.edu

The solvent system plays a significant role in the reaction's efficiency. Aqueous media are common for reactions employing sodium nitrite and a strong acid. However, organic solvents may be preferred when using alkyl nitrites to ensure the solubility of all reactants. The following table outlines the key parameters and their general effects on the synthesis, based on established principles for the nitrosation of 1,3-dicarbonyl compounds.

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

| Parameter | Variable Options | General Effect on Reaction and Yield |

| Precursor | 5,5-Dimethylcyclohexane-1,3-dione | High purity of the starting material is essential for a clean reaction and high yield. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂), Alkyl Nitrites (e.g., Isoamyl Nitrite) | Stoichiometry must be controlled to prevent side reactions. Alkyl nitrites can offer milder reaction conditions. nih.govnih.gov |

| Acid/Catalyst | HCl, H₂SO₄, Acetic Acid | The type and concentration affect the rate of formation of the active nitrosating species (e.g., N₂O₃). Optimal pH is crucial. oregonstate.edu |

| Solvent | Water, Ethanol, Acetic Acid | Affects reactant solubility and the stability of intermediates. Acetic acid can function as both solvent and catalyst. researchgate.net |

| Temperature | Typically 0 - 10 °C | Lower temperatures are generally preferred to control the reaction rate and prevent the decomposition of nitrous acid. |

| Reaction Time | Varies (minutes to hours) | Must be optimized to ensure complete conversion without promoting the degradation of the product. |

Comparative Analysis of Synthetic Methodologies

Two principal methodologies are prevalent for the synthesis of this compound, differing primarily in the source of the nitrosating agent.

Methodology A: Nitrosation via in situ Generated Nitrous Acid

This is the most common and economically viable method. It involves the reaction of dimedone with an alkali metal nitrite, such as sodium nitrite, in the presence of an acid like hydrochloric acid or acetic acid. researchgate.net The acid protonates the nitrite ion to form nitrous acid (HNO₂) in the reaction mixture, which is the precursor to the active nitrosating agent. This method is straightforward and utilizes inexpensive, readily available reagents. However, challenges can include the inherent instability of nitrous acid, which requires low temperatures for optimal results, and potential side reactions in aqueous media.

Methodology B: Nitrosation using Alkyl Nitrites

This alternative approach employs an alkyl nitrite, such as isoamyl nitrite or tert-butyl nitrite, as the nitrosating agent, typically in an organic solvent and often with an acid catalyst. nih.gov Alkyl nitrites are valued as mild, stable, and easy-to-handle reagents that can act as efficient sources of the nitrosonium ion (NO⁺). eurekaselect.comresearchgate.net This method can offer better reaction control and may be advantageous for substrates that have poor solubility in aqueous systems. The primary drawbacks are the higher cost and lower availability of alkyl nitrites compared to sodium nitrite. eurekaselect.com Furthermore, under certain aqueous acidic conditions, the hydrolysis of some alkyl nitrites can be so rapid that the reaction kinetics become identical to using in situ formed nitrous acid, mitigating some of the perceived advantages. freethinktech.com

The selection between these methodologies often depends on factors such as the scale of the synthesis, cost considerations, and the specific equipment available. The following table provides a comparative analysis of these two synthetic routes.

Table 2: Comparative Analysis of Synthetic Methodologies

| Feature | Methodology A (Sodium Nitrite/Acid) | Methodology B (Alkyl Nitrite) |

| Primary Reagents | Dimedone, Sodium Nitrite, Acid (e.g., HCl) | Dimedone, Alkyl Nitrite (e.g., Isoamyl Nitrite), Acid Catalyst |

| Reagent Cost | Low; reagents are inexpensive commodities. | High; alkyl nitrites are specialty chemicals. eurekaselect.com |

| Reaction Conditions | Typically aqueous or semi-aqueous; requires strict temperature control (0-5 °C). | Typically in organic solvents; can offer milder conditions. nih.govnih.gov |

| Control & Scalability | Good for large-scale production due to low cost, but temperature control is critical. | Excellent control, well-suited for lab-scale; may be less economical for large scale. |

| Byproducts | Primarily inorganic salts (e.g., NaCl), which are easily removed. | The corresponding alcohol of the alkyl nitrite, which must be removed during work-up. |

| Safety & Handling | Requires handling of corrosive strong acids. | Involves flammable organic solvents and volatile reagents. Alkyl nitrites themselves are relatively stable. eurekaselect.com |

The synthesis of oximes from β-dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a known organic transformation. Typically, such characterization would be performed and published following the synthesis of the compound. However, it appears that for this specific molecule, this information is either not published in indexed journals or resides in less accessible formats.

General principles of spectroscopic techniques can provide an expected profile for this compound. For instance:

¹H and ¹³C NMR spectroscopy would be expected to confirm the presence of the gem-dimethyl groups, the methylene groups of the cyclohexane (B81311) ring, the carbon atoms of the dione, and the carbon of the hydroxyimino group, as well as the protons on these carbons and the hydroxyl proton.

FT-IR spectroscopy would likely show characteristic absorption bands for the O-H stretch of the hydroxyimino group, the C=N bond, and the C=O groups of the dione.

UV-Vis spectroscopy would reveal information about the conjugated system within the molecule.

Elemental analysis would be used to confirm the empirical formula of C₈H₁₁NO₃.

Single-crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure, bond lengths, and bond angles in the solid state.

Without access to peer-reviewed experimental data, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as stipulated by the request. Constructing such an article would require speculation and would not meet the standards of factual scientific reporting. Further research in specialized chemical data repositories or older, non-digitized literature may be necessary to uncover this specific information.

Tautomeric Equilibria in 2 Hydroxyimino 5,5 Dimethylcyclohexane 1,3 Dione Systems

Keto-Enol Tautomerism of the β-Diketone Moiety

The 5,5-dimethylcyclohexane-1,3-dione (B117516) moiety is a classic example of a β-dicarbonyl system that exists as a dynamic equilibrium between its diketo and enol forms. youtube.com Unlike acyclic β-dicarbonyls such as acetylacetone, the cyclic structure of dimedone prevents the formation of a stable, intramolecularly hydrogen-bonded six-membered ring in its enol form. pearson.com Nevertheless, the enol tautomer is significantly populated in solution. cdnsciencepub.com

The introduction of a hydroxyimino (=N-OH) group at the C2 position fundamentally alters the landscape of this equilibrium. The C2 carbon is sp² hybridized, making it part of the oxime double bond. Consequently, traditional tautomerization involving proton abstraction from C2 is precluded. Instead, the tautomerism involves the enolization of one of the two carbonyl groups (at C1 or C3). This results in a conjugated system where a C=C double bond is formed within the ring, adjacent to the C=N bond of the hydroxyimino group.

Molecular orbital calculations and NMR studies on analogous 2-acyl cyclic 1,3-diones confirm that these systems preferentially exist as the oxime rather than an enamine isomer. nih.gov For the cyclohexane-based derivatives, the data indicate the presence of two equivalent, interconverting keto-enol tautomers, where one of the carbonyls is enolized. nih.gov This creates a highly conjugated and relatively stable enol form.

E/Z Isomerism of the Hydroxyimino Group

The carbon-nitrogen double bond of the hydroxyimino group is subject to geometric isomerism, resulting in two possible stereoisomers: E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). These isomers, also referred to as anti and syn respectively, are diastereomers with distinct physical and chemical properties. researchgate.net

The differentiation and characterization of E and Z isomers are commonly achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy : The chemical shift of the hydroxyimino carbon (C=N) is sensitive to the isomer's configuration. In related α-hydroxyiminoketones, the ¹³C resonance for the E-isomer typically appears downfield from the corresponding signal for the Z-isomer. maynoothuniversity.ie

¹H NMR Spectroscopy : Techniques such as the Nuclear Overhauser Effect (NOE) are definitive for assigning stereochemistry. For an E-isomer, irradiation of the N-OH proton would be expected to produce an NOE enhancement for protons on the adjacent C1 or C3 positions of the cyclohexane (B81311) ring. Conversely, in a Z-isomer, such an interaction would be absent or significantly weaker. maynoothuniversity.ie

In many ketoximes, one isomer is often favored or exclusively formed due to steric hindrance. nih.gov The relative stability and interconversion of these isomers can be influenced by factors such as solvent and pH. researchgate.netnih.gov

Solvent Effects on Tautomeric Preferences

The position of tautomeric equilibria is highly sensitive to the solvent environment, primarily due to differences in the polarity of the tautomers. cdnsciencepub.com

For the parent compound, dimedone, the keto-enol equilibrium shifts toward the enol tautomer in more polar solvents. researchgate.net This is because the enol form of dimedone possesses a larger dipole moment than the diketo form, and is therefore better stabilized by polar solvent molecules. pearson.com In the case of 2-(hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione, the highly conjugated enol-oxime tautomer is expected to be significantly polar and thus stabilized by polar solvents.

The E/Z isomerism of the hydroxyimino group is also subject to solvent effects. Studies on other oximes have shown that the E/Z ratio can be remarkably dependent on the solvent. maynoothuniversity.ie Polar protic solvents, like water or alcohols, can facilitate isomerization by forming hydrogen bonds with the oxime's nitrogen and oxygen atoms, potentially lowering the energy barrier for interconversion. researchgate.netsci-hub.se Theoretical calculations on acetaldoxime suggest that in aqueous solutions, acid-promoted E/Z isomerization occurs through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N bond. researchgate.net

Table 1: Expected Influence of Solvent Polarity on Tautomeric Equilibria

| Tautomeric Equilibrium | Tautomer Favored by Increasing Solvent Polarity | Rationale |

| Keto-Enol (Diketone Moiety) | Enol Form | The conjugated enol tautomer is generally more polar and better stabilized by polar solvents. pearson.com |

| E/Z (Hydroxyimino Group) | Varies; often facilitates equilibration | Polar protic solvents can lower the isomerization barrier via hydrogen bonding and protonation, affecting the equilibrium ratio. researchgate.netmaynoothuniversity.ie |

Experimental and Theoretical Investigations of Tautomeric Forms

The detailed structural and energetic properties of the tautomers of this compound are elucidated through a combination of experimental spectroscopic methods and theoretical computational analysis.

Experimental Methods:

X-ray Crystallography : This technique provides unambiguous determination of the compound's structure in the solid state, including the specific keto-enol tautomer and the E or Z configuration of the oxime. nih.gov In studies of similar complex oximes, it has been observed that intermolecular hydrogen bonding can favor the crystallization of one specific isomer over another. nih.gov

NMR Spectroscopy : As discussed previously, ¹H and ¹³C NMR are powerful tools for characterizing the different tautomers and isomers present in solution. cdnsciencepub.com Advanced 2D NMR techniques like HSQC and NOESY can confirm connectivities and spatial relationships to definitively assign structures. researchgate.net ¹⁵N NMR has also been used to study the tautomerism in oximes of cyclic 1,3-diones. nih.gov

Theoretical Investigations:

Density Functional Theory (DFT) : DFT calculations are widely used to model the geometries, energies, and spectroscopic properties of different tautomers and isomers. nih.govresearchgate.net Methods like B3LYP are commonly employed to predict the relative stabilities of tautomers and to calculate the energy barriers for their interconversion. researchgate.net

Solvation Models : To accurately predict tautomeric preferences in solution, calculations often incorporate a solvation model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk effect of the solvent. nih.gov This allows for a comparison between theoretical predictions and experimental observations in different solvents.

For example, theoretical studies on the E/Z isomerization of other complex oximes have been performed at the B3LYP/6-31G(d,p) level of theory, successfully modeling the role of the solvent in the reaction mechanism. researchgate.net Such computational approaches are invaluable for understanding the thermodynamic and kinetic factors that govern the complex equilibria in systems like this compound.

Table 2: Common Methods for Investigating Tautomerism

| Method | Information Provided | Example Application |

| Experimental | ||

| X-ray Crystallography | Definitive solid-state structure, bond lengths, angles, and isomer configuration. | Determination that a related oxime crystallizes exclusively as the E-isomer. nih.gov |

| ¹H & ¹³C NMR | Identification and quantification of tautomers/isomers in solution; structural assignment. | Distinguishing E/Z isomers based on chemical shift differences of the C=N carbon. maynoothuniversity.ie |

| NOESY (2D NMR) | Through-space proton-proton correlations for assigning E/Z stereochemistry. | Confirmation of isomer geometry by observing proximity of N-OH proton to ring protons. maynoothuniversity.ie |

| Theoretical | ||

| DFT (e.g., B3LYP) | Optimized geometries, relative energies, and thermodynamic properties of tautomers. | Calculation of energy barriers for E/Z isomerization. researchgate.net |

| Continuum Solvation Models (e.g., CPCM) | Simulation of solvent effects on tautomer stability and equilibrium position. | Predicting the shift in keto-enol equilibrium with changing solvent polarity. nih.gov |

Coordination Chemistry of 2 Hydroxyimino 5,5 Dimethylcyclohexane 1,3 Dione

Ligand Properties and Chelation Capabilities

2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione possesses multiple coordination sites, making it an effective chelating agent. Compounds containing a 1,3-oxime group are recognized as effective chelators for transition metals. The ligand typically acts as a bidentate agent, coordinating to a central metal ion through the oxygen atom of the deprotonated hydroxyimino group (-N-O⁻) and one of the adjacent carbonyl oxygen atoms. This forms a stable five- or six-membered chelate ring, a common feature in coordination chemistry that enhances complex stability, known as the chelate effect.

The inhibitory properties of many cyclohexane-1,3-dione derivatives are attributed to their capacity to chelate metal ions. In the solid state, the ligand can exist in tautomeric forms, and the deprotonation of the oxime's hydroxyl group is a critical step for coordination. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a variety of metal ions, including both hard and soft acids, according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of oxime-containing ligands have been extensively studied. The synthesis of cobalt(II) complexes with ligands derived from dimedone oxime has been successfully demonstrated. A typical synthetic procedure involves refluxing a methanolic solution of the ligand with a cobalt(II) salt, such as cobalt acetate. This general method, reacting the ligand with metal salts (chlorides, acetates, or nitrates) in a solvent like methanol or ethanol, is applicable for the preparation of various transition metal complexes, including those of Ni(II) and Cu(II). The resulting complexes are often colored powders that can be characterized using various spectroscopic and analytical techniques. For many oximino metal complexes, their insolubility in water and most organic solvents suggests a polymeric nature.

Lanthanide ions are known to form stable complexes with ligands containing oxygen and nitrogen donor atoms. Schiff bases and enaminone derivatives of 5,5-dimethylcyclohexane-1,3-dione (B117516) have been shown to form complexes with a range of lanthanide ions, including La(III), Nd(III), Eu(III), Gd(III), Tb(III), Dy(III), Er(III), and Sm(III). Synthesis is typically achieved by reacting the ligand with lanthanide nitrate or chloride salts. The resulting complexes often exhibit interesting structural features and photoluminescent properties. For instance, studies on related systems show that the ligand can coordinate to two different metal centers, acting as a bridge and leading to the formation of coordination polymers.

The coordination of this compound and its derivatives to metal centers can result in a variety of structural architectures. Depending on the metal ion, the counter-ion, and the reaction conditions, these ligands can form simple mononuclear complexes, binuclear species, or extended one-, two-, or three-dimensional coordination polymers. For example, with lanthanide ions, enaminone derivatives of dimedone have been shown to form both mononuclear complexes and 1D polymeric chains. In the polymeric structures, the ligand acts as a bidentate-bridging unit, linking adjacent metal centers. The insolubility of many oximino complexes in common solvents is often indicative of such polymeric structures.

Influence of Steric and Electronic Factors on Coordination Behavior

The coordination behavior of this compound is governed by a combination of steric and electronic effects.

Steric Factors : The presence of two methyl groups at the C5 position of the cyclohexanedione ring introduces significant steric bulk. This steric hindrance can influence the number of ligands that can coordinate to a metal center and can affect the preferred coordination geometry. For instance, the bulky nature of the ligand might prevent the formation of highly coordinated species, favoring lower coordination numbers or leading to distorted geometries around the metal ion.

Electronic Factors : The electronic properties of the donor atoms (oxygen and nitrogen) play a crucial role in the stability and nature of the metal-ligand bond. The oxime group and the carbonyl groups possess lone pairs of electrons that are donated to the metal center to form coordinate bonds. The electron density on these donor atoms, which can be influenced by substituents on the ligand framework, will affect the Lewis basicity of the ligand and, consequently, the strength of the metal-ligand interaction. The ability of the ligand to participate in chelation significantly enhances the thermodynamic stability of the resulting complexes.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy provides direct evidence of ligand coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. For a related cobalt complex, the broad IR band in the 3300–3100 cm⁻¹ region, assigned to the O-H of the oxime group, is absent in the complex, indicating deprotonation and coordination. Furthermore, a significant shift in the C-O stretching frequency (from 1250 cm⁻¹ in the ligand to 1203 cm⁻¹ in the complex) confirms the participation of the oxime oxygen in metal binding. Shifts in the C=O and C=N stretching frequencies are also indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is also a powerful tool for studying these interactions. In the ¹H NMR spectrum of a cobalt complex of a related ligand, the signal corresponding to the enolic proton at 10.8 ppm disappears upon complexation, and the signal for the oxime proton is broadened, providing clear evidence of the ligand's involvement in coordination.

Electronic (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion. The position and intensity of these bands can help in determining whether the geometry is, for example, octahedral, tetrahedral, or square planar.

The table below summarizes typical IR spectral data for a free oxime ligand derived from dimedone and its cobalt complex, illustrating the changes upon coordination.

| Functional Group | Free Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) | Interpretation of Change |

| Oxime O-H | 3290 - 3000 | Absent | Deprotonation and coordination via oxygen |

| Carbonyl C=O | ~1707 | Merged/Shifted (~1626) | Participation of carbonyl group in coordination or H-bonding |

| Oxime C=N | ~1668 | No significant change | C=N group not directly involved in coordination |

| C-O Stretch | 1250 | 1203 | Confirmation of coordination through oxime oxygen |

Computational Chemistry Studies on 2 Hydroxyimino 5,5 Dimethylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of compounds like 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to calculate the equilibrium geometry. researchgate.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.com A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. biointerfaceresearch.com Analysis of the molecular electrostatic potential (MEP) map further reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G level) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.25 Å |

| C=N | ~1.29 Å | |

| N-O | ~1.39 Å | |

| C-C (ring) | 1.46 - 1.54 Å | |

| Bond Angles (°) | O=C-C | ~120° |

| C=N-O | ~112° | |

| C-C-C (ring) | 115 - 122° |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental Infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of complex spectral bands to specific functional groups, such as the C=O, C=N, and O-H vibrations in this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for nuclei like ¹H and ¹³C. nih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra of different potential isomers or tautomers with experimental results is a robust method for structural elucidation. researchgate.netnrel.gov

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (C=O) | 195.2 | 198.5 | +3.3 |

| C2 (C=N) | 160.8 | 162.1 | +1.3 |

| C3 (C=O) | 194.9 | 198.2 | +3.3 |

| C4 (CH₂) | 50.1 | 48.9 | -1.2 |

Evaluation of Triplet State Energies in Coordination Polymers

When this compound acts as a ligand in coordination polymers, particularly with lanthanide ions, its excited state properties become crucial. The ligand can absorb light and transfer the energy to the metal center, a process known as the "antenna effect." mdpi.com The efficiency of this energy transfer is highly dependent on the energy of the ligand's lowest triplet state (T₁). acs.org

Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of excited states, including the T₁ state. nih.gov Alternatively, the ΔSCF (self-consistent field) method, which involves separate geometry optimizations of the ground singlet (S₀) and the lowest triplet (T₁) states, can provide a more accurate determination of the triplet energy. acs.org An optimal energy transfer occurs when the ligand's T₁ state is appropriately positioned above the emissive level of the lanthanide ion. mdpi.com Computational evaluation of these triplet state energies is therefore essential for designing efficient luminescent materials based on coordination polymers of this ligand. mdpi.com

Molecular Dynamics and Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the flexibility of the cyclohexanedione ring and the rotation around the C-N and N-O bonds.

Study Solvent Effects: Simulate the molecule in an explicit solvent environment to understand how solvent molecules interact with and stabilize different conformers.

Analyze Intermolecular Interactions: In simulations of crystal structures or complexes, MD can shed light on the nature and strength of hydrogen bonding and other non-covalent interactions.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to study its exposure to the solvent. nih.gov

Theoretical Insights into Tautomeric Equilibria and Reaction Mechanisms

This compound can exist in several tautomeric forms due to the migration of protons. The primary equilibria include the keto-enol tautomerism of the dione (B5365651) ring and the oxime-nitrone tautomerism of the hydroxyimino group. researchgate.netrsc.orgwikipedia.org

Computational chemistry is instrumental in studying these equilibria. By calculating the relative energies of all possible tautomers using high-level DFT methods, researchers can predict the most stable form and the equilibrium populations of each tautomer. researchgate.netnih.gov The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), is crucial, as the polarity of the solvent can significantly influence the relative stability of the tautomers. researchgate.netnih.gov

Furthermore, these computational methods can be used to map out reaction pathways. By locating the transition state structures and calculating the activation energy barriers, theoretical studies can provide detailed mechanistic insights into reactions involving this compound, such as its formation or its participation in subsequent chemical transformations. researchgate.net High-level DFT calculations have shown, for example, that the isomerization between oxime and nitrone tautomers can proceed via a bimolecular process, which is energetically more favorable than a simple intramolecular hydrogen shift. rsc.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The synthesis of oximes is a fundamental reaction in organic chemistry, and continued innovation in this area is crucial. nih.gov While traditional methods for preparing 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione are established, future research should focus on developing more efficient, environmentally benign, and cost-effective synthetic routes.

Key research objectives in this area include:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, such as grindstone chemistry, which has proven effective for other oximes, could significantly reduce waste and environmental impact. nih.gov

Novel Catalytic Systems: The use of inexpensive, non-toxic, and reusable catalysts, such as bismuth compounds (e.g., Bi₂O₃), presents a promising alternative to conventional reagents for oxime synthesis. nih.gov Exploring their applicability to dimedone could lead to cleaner and more economical production methods.

Flow Chemistry: Adapting the synthesis to continuous flow processes could offer benefits in terms of scalability, safety, and product consistency. This approach allows for precise control over reaction parameters, potentially improving yields and purity.

Table 1: Future Synthetic Methodologies to Explore

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Grindstone Chemistry | Solvent-free, reduced waste, rapid reaction times. nih.gov | Adapting the technique for the oximation of 5,5-dimethylcyclohexane-1,3-dione (B117516). |

| Bismuth Catalysis | Environmentally friendly, low cost, high efficiency. nih.gov | Optimization of catalyst loading and reaction conditions. |

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The scaffold of this compound is a versatile platform for the design and synthesis of advanced derivatives with tailored properties. Future efforts in this area will likely target the creation of molecules for specific applications in medicinal chemistry, materials science, and as synthetic intermediates.

Directions for derivative synthesis include:

Biologically Active Compounds: Oximes and their derivatives are known to possess a wide range of biological activities. researchgate.net By introducing various pharmacophores and functional groups onto the dimedone oxime structure, researchers could develop new candidates for drug discovery programs.

Functional Materials: Modification of the core structure could lead to new molecules with interesting photophysical or electronic properties, making them suitable for applications in organic electronics or as chemical sensors.

Versatile Synthetic Intermediates: The oxime functionality is a gateway to numerous other chemical groups through reactions like the Beckmann rearrangement. Designing derivatives with specific substituents can provide access to novel heterocyclic compounds and complex molecular architectures.

Deeper Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new applications. Future research should employ advanced analytical and computational techniques to unravel the intricacies of its chemical transformations.

Areas for mechanistic investigation include:

Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions can provide valuable insights into rate-limiting steps and the influence of various reaction parameters. mdpi.com Isoconversional kinetic analysis, for instance, can help identify changes in the reaction mechanism. mdpi.com

Intermediate Trapping and Characterization: The identification of transient intermediates in reactions such as rearrangements or complexations is crucial for building a complete mechanistic picture. Spectroscopic techniques combined with computational modeling can be powerful tools for this purpose.

Reaction Network Modeling: For complex systems where multiple competing reactions occur, constructing detailed kinetic models can help predict product distributions and optimize conditions for desired outcomes. nih.gov

Expanding the Scope of Coordination Chemistry and Catalytic Systems

Oximes are effective ligands for a variety of metal ions, and the coordination chemistry of this compound remains an area ripe for exploration. The development of its metal complexes could lead to novel catalysts with unique reactivity.

Future research in this domain should focus on:

Synthesis of Novel Complexes: Preparing and characterizing complexes with a wide range of transition metals to study their coordination modes, stability, and electronic properties.

Homogeneous Catalysis: Investigating the catalytic activity of these new complexes in important organic transformations. Based on related P,N ligands, potential applications include nitrile hydration and transfer hydrogenation reactions. nih.gov

Cooperative Catalysis: Designing ligands where the oxime and dione (B5365651) moieties can act cooperatively with a metal center to facilitate challenging chemical reactions. The flexibility and electronic properties of such systems could lead to highly efficient catalysts. nih.gov

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools to guide experimental research, saving time and resources. Applying advanced modeling techniques to this compound and its derivatives can accelerate discovery and provide fundamental insights that are difficult to obtain through experiments alone.

Key computational approaches for future research include:

Predicting Reaction Outcomes: Using computational models to predict the feasibility and potential yields of chemical reactions involving the title compound and its derivatives can help prioritize experimental efforts. mit.edu

Mechanism and Pathway Prediction: Computational tools can be used to map out complex reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of reaction mechanisms. nih.gov

In Silico Design of Derivatives: Advanced algorithms can screen virtual libraries of derivatives to identify candidates with desired properties, such as specific binding affinities or electronic characteristics, before undertaking their synthesis. mdpi.com This approach is particularly valuable for designing new catalysts or biologically active molecules.

Table 2: Names of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,5-dimethylcyclohexane-1,3-dione (Dimedone) |

Q & A

Basic: What spectroscopic techniques are most effective for characterizing 2-(Hydroxyimino)-5,5-dimethylcyclohexane-1,3-dione?

Answer:

Key techniques include:

- NMR Spectroscopy : Analyze and NMR to identify proton environments (e.g., hydroxyimino protons at δ 10–12 ppm, cyclohexane ring protons) and confirm substituent positions .

- IR Spectroscopy : Detect functional groups such as the hydroxyimino (N–O stretch ~3300 cm) and diketone (C=O stretches ~1700 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing fragmentation patterns specific to the diketone backbone .

Basic: How do the hydroxyimino and diketone functional groups influence the compound’s reactivity?

Answer:

The hydroxyimino group (-NOH) acts as a nucleophile, participating in condensation reactions (e.g., with aldehydes to form hydrazones) . The diketone moiety enables keto-enol tautomerism, facilitating coordination with metal ions (e.g., transition metals in catalysis) and serving as a hydrogen-bond acceptor in supramolecular assemblies .

Advanced: How can reaction yields be optimized in the synthesis of derivatives via hydrazone formation?

Answer:

- Catalyst Selection : Use acidic catalysts (e.g., HCl or acetic acid) to protonate the hydroxyimino group, enhancing electrophilicity for hydrazone formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines during diazotization .

- Temperature Control : Maintain 0–5°C during diazotization to minimize side reactions (e.g., decomposition of intermediates) .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate derivatives .

Advanced: How can computational methods aid in predicting the electronic properties of derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing .

- Solvent Effects : Use implicit solvent models (e.g., PCM) to assess stability in aqueous environments .

Advanced: How should researchers resolve contradictions in reaction outcomes caused by substituent effects?

Answer:

- Comparative Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and monitor reaction kinetics via HPLC .

- Mechanistic Studies : Use isotopic labeling (e.g., ) to track oxygen transfer in oxidation reactions .

- Crystallography : Resolve crystal structures of intermediates to identify steric or electronic hindrance .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydroxyimino group.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the diketone .

- Temperature : Long-term storage at –20°C minimizes thermal decomposition .

Advanced: What strategies enhance enantioselectivity in asymmetric synthesis of chiral derivatives?

Answer:

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cycloadditions .

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct asymmetric induction, followed by cleavage .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively transform one enantiomer .

Advanced: How can the compound’s fluorinated analogs be synthesized for enhanced bioactivity?

Answer:

- Electrophilic Fluorination : Introduce fluorine via Selectfluor® or DAST at the hydroxyimino nitrogen or aromatic positions .

- Nucleophilic Substitution : Replace hydroxyl groups with fluorine using KF/CuI in DMF .

- Biological Testing : Compare fluorinated vs. non-fluorinated analogs in antimicrobial assays to quantify enhanced binding affinity .

Basic: What analytical methods validate purity post-synthesis?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .

Advanced: How can mechanistic pathways of oxidation/reduction reactions be elucidated?

Answer:

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., radical species) .

- Isotope Effects : Compare in deuterated solvents to identify rate-determining steps .

- Computational Modeling : Map potential energy surfaces to identify transition states and activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.